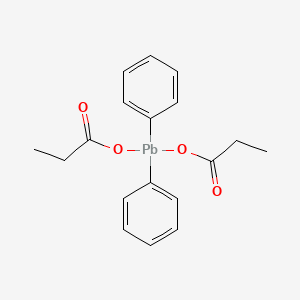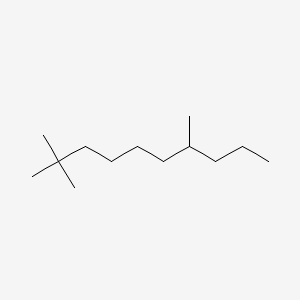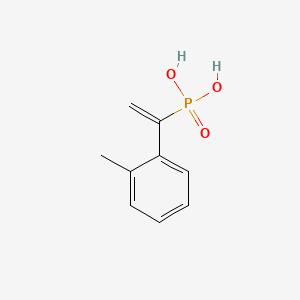
(1-(Methylphenyl)vinyl)phosphonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-(Methylphenyl)vinyl)phosphonic acid: is a chemical compound with the molecular formula C9H11O3P and a molecular weight of 198.1556 g/mol . It is also known by its IUPAC name 1-(2-methylphenyl)ethenylphosphonic acid . This compound is characterized by the presence of a phosphonic acid group attached to a vinyl group and a methylphenyl group, making it a versatile molecule in various chemical reactions and applications.
Métodos De Preparación
The synthesis of (1-(Methylphenyl)vinyl)phosphonic acid can be achieved through several synthetic routes. One common method involves the reaction of vinylphosphonic acid with methylphenyl derivatives under specific reaction conditions . The reaction typically requires a catalyst and controlled temperature to ensure the desired product is obtained with high yield and purity.
In industrial production, the compound can be synthesized using a continuous flow process, which allows for better control over reaction parameters and scalability . This method involves the use of specialized reactors and precise monitoring of reaction conditions to produce large quantities of this compound efficiently.
Análisis De Reacciones Químicas
(1-(Methylphenyl)vinyl)phosphonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride .
Substitution: The vinyl group in the compound can undergo substitution reactions with nucleophiles, leading to the formation of substituted phosphonic acid derivatives.
Common reagents and conditions used in these reactions include acidic or basic catalysts , solvents like ethanol or methanol , and controlled temperatures to ensure the desired reaction pathway is followed . The major products formed from these reactions depend on the specific reagents and conditions used, but they generally include various oxidized, reduced, or substituted derivatives of this compound .
Aplicaciones Científicas De Investigación
(1-(Methylphenyl)vinyl)phosphonic acid has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties .
Medicine: In medicinal chemistry, this compound is explored for its potential use in drug development, particularly for targeting specific enzymes or receptors involved in disease pathways.
Industry: The compound is used in the production of specialty chemicals and materials with enhanced properties, such as adhesives , coatings , and flame retardants .
Mecanismo De Acción
The mechanism of action of (1-(Methylphenyl)vinyl)phosphonic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors , modulating their activity and leading to various biological effects . For example, its antimicrobial activity may involve disrupting bacterial cell membranes or inhibiting enzyme function . The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparación Con Compuestos Similares
(1-(Methylphenyl)vinyl)phosphonic acid can be compared with other similar compounds, such as:
Vinylphosphonic acid: This compound lacks the methylphenyl group, making it less hydrophobic and potentially less reactive in certain chemical reactions.
Phenylphosphonic acid: This compound lacks the vinyl group, which may limit its ability to participate in certain polymerization reactions.
Methylphosphonic acid: This compound lacks both the vinyl and phenyl groups, making it a simpler molecule with different reactivity and applications.
The uniqueness of this compound lies in its combination of the vinyl, methyl, and phenyl groups, which confer specific chemical and physical properties that are advantageous in various applications .
Propiedades
Número CAS |
86812-21-7 |
|---|---|
Fórmula molecular |
C9H11O3P |
Peso molecular |
198.16 g/mol |
Nombre IUPAC |
1-(2-methylphenyl)ethenylphosphonic acid |
InChI |
InChI=1S/C9H11O3P/c1-7-5-3-4-6-9(7)8(2)13(10,11)12/h3-6H,2H2,1H3,(H2,10,11,12) |
Clave InChI |
HWYPDXFWZOOHKL-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=CC=C1C(=C)P(=O)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


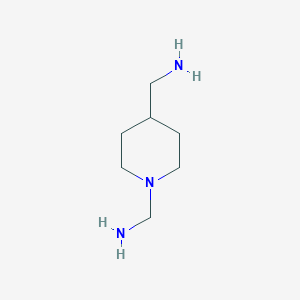
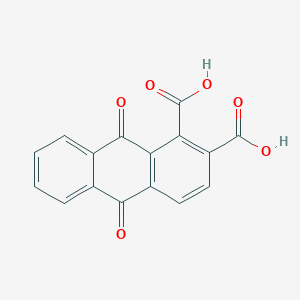

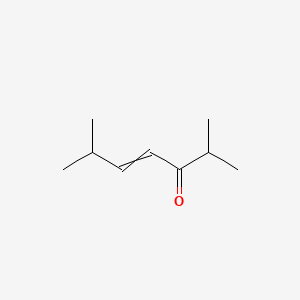
![3-[(4-Amino-3-bromo-9,10-dihydro-9,10-dioxo-1-anthryl)amino]propyltrimethylammonium methyl sulphate](/img/structure/B13797187.png)
![5-Methoxybicyclo[3.1.1]heptane-1-carboxylic acid](/img/structure/B13797191.png)

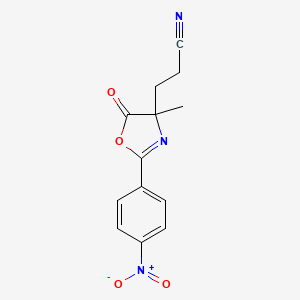

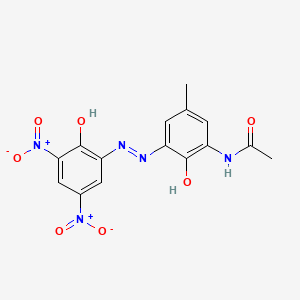
![1-Propen-1-ol,1-[bis(1-methylethyl)amino]-,(E)-(9CI)](/img/structure/B13797218.png)
![1-[3-(5-Acetyl-2,3-dimethoxyphenyl)-4,5-dimethoxyphenyl]ethanone](/img/structure/B13797231.png)
